1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, a hydroxyl group, and a carboxylic acid group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid can be synthesized through various methods. One common approach involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by hydroxylation and carboxylation reactions. The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The hydroxylation can be achieved using appropriate oxidizing agents, and the carboxylation can be performed using carbon dioxide under suitable conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Removal of the tert-butoxycarbonyl group, yielding a free amine.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid involves its ability to undergo various chemical transformations. The tert-butoxycarbonyl group serves as a protecting group for the piperidine nitrogen, allowing selective reactions at other functional groups. The hydroxyl and carboxylic acid groups participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
- 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid
- 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid
- 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-5-carboxylic acid
Uniqueness: 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of the tert-butoxycarbonyl group provides stability and selectivity in synthetic applications, while the hydroxyl and carboxylic acid groups offer versatile reactivity for further functionalization .
Properties
IUPAC Name |
3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)8(13)6-12/h7-8,13H,4-6H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZCQEWQJRFDHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855701 | |
Record name | 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260876-51-4 | |
Record name | 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.